4-Dibenzothiophenamine

Descripción general

Descripción

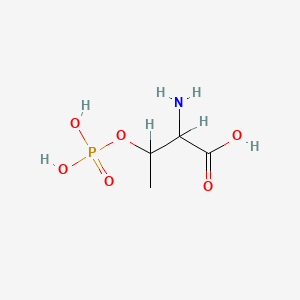

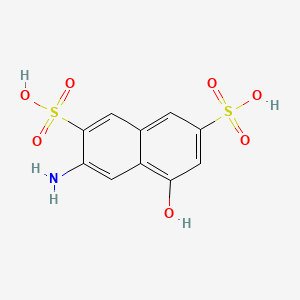

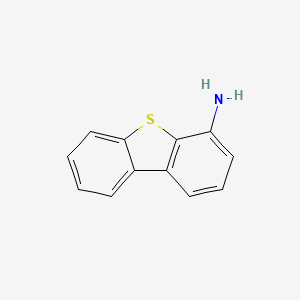

4-Dibenzothiophenamine is a chemical compound with the molecular formula C12H9NS . It is used in the field of specialty chemicals .

Molecular Structure Analysis

The molecular structure of 4-Dibenzothiophenamine consists of 12 carbon atoms, 9 hydrogen atoms, and 1 sulfur atom . The average mass is 199.272 Da and the monoisotopic mass is 199.045563 Da .Aplicaciones Científicas De Investigación

Synthesis, Optical and Electrochemical Properties of 4,4′-Bibenzo[c]thiophene Derivatives

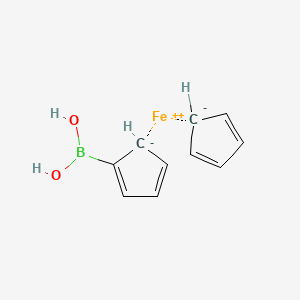

- Application Summary : The compound 4,4′-bibenzo[c]thiophene and its silyl-substituted derivatives were synthesized as new π-building blocks in emitters, photosensitizers, and semiconductors for organic optoelectronic devices .

- Methods of Application : The characterization of these compounds was determined by FTIR, 1H and 13C NMR measurements, high-resolution mass spectrometry (HRMS) analysis, photoabsorption and fluorescence spectroscopy, cyclic voltammetry (CV), and density functional theory (DFT) calculations .

- Results or Outcomes : The photoabsorption and fluorescence maxima of the three 4,4′-bibenzo[c]thiophene derivatives in toluene exhibit bathochromic shifts. The HOMO and LUMO energy levels rise in a certain order, but the rise of the HOMO energy level is larger than that of the LUMO energy level, resulting in the bathochromic shift of the photoabsorption band .

Applications of Silica-Based Nanoparticles

- Application Summary : Functionalized silica nanoparticles have attracted great attention due to their promising distinctive, versatile, and privileged physiochemical characteristics. These enhanced properties make this type of functionalized nanoparticles particularly appropriate for different applications .

- Methods of Application : The fabrication of functionalized silica nanoparticles and their attractive applications have been extensively highlighted .

- Results or Outcomes : These applications have been selected for demonstrating the role of the surface modification step on the various properties of the silica surface .

Benzo[1,2-b:4,5-b′]dithiophene-based Conjugated Polymers

- Application Summary : Benzo[1,2-b:4,5-b′]dithiophene (BDT)-based polymers have been developed as new active layer materials for polymer solar cells (PSCs). These materials have played a very important role in boosting the power conversion efficiency (PCE) of PSCs .

- Methods of Application : The development of these polymers involves the control of band gaps and molecular energy levels. The correlations of molecular structures of BDT-based polymers with their band gaps and molecular energy levels are also studied .

- Results or Outcomes : The applications of these new polymer materials have greatly boosted the PCE of polymer solar cells. Recent results indicate that 7–8% PCEs have been achieved by using BDT-based polymers .

4,4′-Bibenzo[c]thiophene Derivatives

- Application Summary : 4,4′-Bibenzo[c]thiophene and its derivatives have been synthesized as new π-building blocks in functional materials due to their air-stability and commercial availability .

- Methods of Application : The characterization of these compounds was determined by various methods such as FTIR, 1H and 13C NMR measurements, high-resolution mass spectrometry (HRMS) analysis, photoabsorption and fluorescence spectroscopy, cyclic voltammetry (CV), and density functional theory (DFT) calculations .

- Results or Outcomes : These compounds are especially crucial players for functional materials .

Benzo[1,2-b:4,5-b′]dithiophene-based Conjugated Polymers

- Application Summary : Benzo[1,2-b:4,5-b′]dithiophene (BDT)-based polymers have been developed as new active layer materials for polymer solar cells (PSCs). These materials have played a very important role in boosting the power conversion efficiency (PCE) of PSCs .

- Methods of Application : The development of these polymers involves the control of band gaps and molecular energy levels. The correlations of molecular structures of BDT-based polymers with their band gaps and molecular energy levels are also studied .

- Results or Outcomes : The applications of these new polymer materials have greatly boosted the PCE of polymer solar cells. Recent results indicate that 7–8% PCEs have been achieved by using BDT-based polymers .

4,4′-Bibenzo[c]thiophene Derivatives

- Application Summary : 4,4′-Bibenzo[c]thiophene and its derivatives have been synthesized as new π-building blocks in functional materials due to their air-stability and commercial availability .

- Methods of Application : The characterization of these compounds was determined by various methods such as FTIR, 1H and 13C NMR measurements, high-resolution mass spectrometry (HRMS) analysis, photoabsorption and fluorescence spectroscopy, cyclic voltammetry (CV), and density functional theory (DFT) calculations .

- Results or Outcomes : These compounds are especially crucial players for functional materials .

Direcciones Futuras

Propiedades

IUPAC Name |

dibenzothiophen-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NS/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIGOHKABACJGLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(S2)C(=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20222722 | |

| Record name | 4-Dibenzothiophenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20222722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Dibenzothiophenamine | |

CAS RN |

72433-66-0 | |

| Record name | 4-Dibenzothiophenamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072433660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Dibenzothiophenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20222722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.